(S)-2-Amino-5,5,5-trifluoropentanoic acid
Overview
Description
(S)-2-Amino-5,5,5-trifluoropentanoic acid is a useful research compound. Its molecular formula is C5H8F3NO2 and its molecular weight is 171.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
(S)-2-Amino-5,5,5-trifluoropentanoic acid has been synthesized using various methods. One method involves bromination and subsequent amination of 3-methyl-5,5,5-trifluoropentaonic acid, with an overall yield near 45% in several trials (Muller, 1987). Another approach, the oxazoline-oxazinone oxidative rearrangement, has been utilized for the stereoselective synthesis of related fluorinated amino acids (Pigza, Quach, & Molinski, 2009).
Protein Stability and Biotechnology
The compound has been explored for its effects on protein stability. Studies have shown that introducing fluorine into amino acids can significantly stabilize beta-sheet proteins, which are important for biotechnologies such as protein therapeutics and biosensors (Chiu et al., 2009).
Analytical Applications
This compound and related compounds have applications in analytical chemistry. Techniques like capillary zone electrophoresis and laser-induced fluorescence spectroscopy have been used for the detection of such amino acids, highlighting their significance in the study of small chemical compounds in biological chemistry (Kuhr & Yeung, 1988).
Potential Medical Imaging Applications
There is ongoing research into the use of fluorinated amino acids for medical imaging purposes. For instance, radiolabeled enantiomers of a similar amino acid were synthesized and evaluated for brain tumor imaging using positron emission tomography, showing promising PET properties for brain tumors (McConathy et al., 2010).
Properties
IUPAC Name |
(2S)-2-amino-5,5,5-trifluoropentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZZIDWVKLDWBF-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(F)(F)F)[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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